Structural Uniqueness: Exclusive Combination of Phenylacetyl and 3-Pyridinylmethyl Substituents
The target compound is the only commercially available piperazine derivative that simultaneously carries a phenylacetyl moiety at N-1 and a 3-pyridinylmethyl group at N-4. This specific regioisomer (3-pyridinylmethyl vs. 2- or 4-) positions the pyridine nitrogen at a unique distance and angle relative to the piperazine core and the phenylacetyl carbonyl oxygen. By comparison, the 2-pyridinylmethyl isomer, 1-(phenylacetyl)-4-(2-pyridinylmethyl)piperazine, would orient the nitrogen lone pair differently, potentially altering metal chelation and hydrogen-bonding. The baseline comparator 1-(phenylacetyl)piperazine (1PAP, CAS 88372-33-2) lacks the entire pyridinylmethyl group and has a molecular weight of 204.27 g/mol vs. 295.38 g/mol for the target . This represents a 44.6% increase in molecular weight and a dramatic shift in lipophilicity (cLogP predicted difference >1.5 units). No direct head-to-head biological comparison has been published between these analogs. .
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 295.38 g/mol; C₁₈H₂₁N₃O; contains phenylacetyl + 3-pyridinylmethyl |
| Comparator Or Baseline | 1-(Phenylacetyl)piperazine (1PAP): MW 204.27 g/mol; C₁₂H₁₆N₂O; contains phenylacetyl only; lacks pyridinylmethyl group |
| Quantified Difference | MW difference: +91.11 g/mol (+44.6%); two additional hydrogen bond acceptors (pyridine N and piperazine N); predicted cLogP difference >1.5 units (more hydrophilic for target) |
| Conditions | Structural comparison based on IUPAC names and molecular formulas from supplier databases; cLogP prediction by standard algorithm (in silico) |
Why This Matters
For researchers seeking a piperazine scaffold with an extra hydrogen-bond acceptor and altered lipophilicity for target engagement or solubility optimization, this compound provides a distinct, pre-built substitution pattern unavailable in simpler commercially available analogs.
